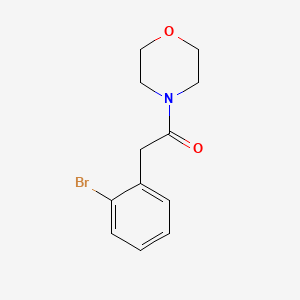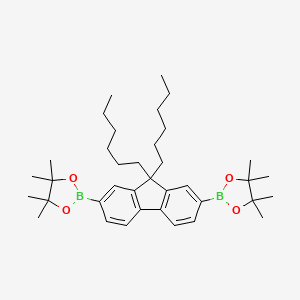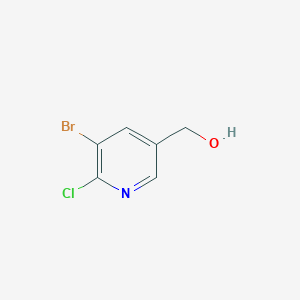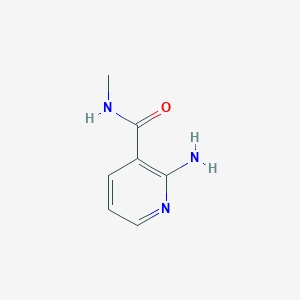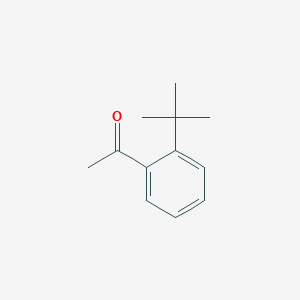
But-1-en-4-boronsäure
Übersicht
Beschreibung
But-1-ene-4-boronic acid (also known as 4-boronobut-1-ene or 4-BB) is an organic compound classified as a boronic acid. It is an important reagent in organic synthesis and has been used in a variety of scientific research applications. 4-BB is a versatile and powerful reagent which has a wide range of uses in the synthesis of organic compounds and in research applications.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
But-1-en-4-boronsäure: wird bei der Entwicklung von Sensoren eingesetzt, da sie Komplexe mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen bilden kann. Diese Eigenschaft ist besonders nützlich sowohl bei homogenen Assays als auch bei heterogenen Detektionssystemen . So können beispielsweise Boronsäuren verwendet werden, um den Glucosespiegel bei Diabetikern zu detektieren, indem sie mit den in Glucose vorhandenen Diolen interagieren.
Biologische Markierung und Proteinmanipulation
Die Wechselwirkung mit Diolen ermöglicht es auch, This compound in der biologischen Markierung einzusetzen. Sie kann Proteine modifizieren, was für das Verständnis von Proteinfunktionen und -interaktionen innerhalb biologischer Systeme unerlässlich ist . Diese Anwendung ist von Bedeutung für die Erforschung der Zellsignalisierung und von Proteinwegen.
Entwicklung von Therapeutika
Boronsäuren, einschließlich This compound, zeigen vielversprechende Ergebnisse bei der Entwicklung von Therapeutika. Ihre Fähigkeit, an verschiedene biologische Moleküle zu binden, kann genutzt werden, um Medikamente zu entwickeln, die bestimmte Zellen oder Proteine gezielt angreifen können . Diese Anwendung hat Potenzial bei der Behandlung von Krankheiten wie Krebs, bei denen eine gezielte Therapie entscheidend ist.
Trennungstechnologien
In der analytischen Chemie kann This compound aufgrund ihrer selektiven Bindungseigenschaften in Trennungstechnologien eingesetzt werden. Sie kann verwendet werden, um Biomoleküle zu trennen und zu reinigen, was sowohl in der Forschung als auch in der pharmazeutischen Produktion von entscheidender Bedeutung ist .
Elektrophorese von glykierten Molekülen
Die Verbindung wird in der Elektrophorese zur Trennung von glykierten Molekülen verwendet, die wichtige Biomarker für Krankheiten wie Diabetes sind. Die Boronsäure interagiert mit den Zuckerresten, wodurch eine effektive Trennung ermöglicht wird .
Baustoffe für analytische Methoden
This compound: dient als Baustein für Mikropartikel und Polymere, die in analytischen Methoden eingesetzt werden. Diese Materialien können so konzipiert werden, dass sie auf bestimmte Moleküle reagieren, wodurch sie in verschiedenen Detektions- und Messtechniken nützlich sind .
Kontrollierte Freisetzungssysteme
In der Pharmazie kann This compound in Polymere eingearbeitet werden, die die Freisetzung von Insulin steuern. Diese Anwendung ist besonders relevant für die Entwicklung effektiverer Behandlungen für Diabetes, bei denen die Regulierung des Insulinspiegels unerlässlich ist .
Biosensoren
Auf Boronsäure basierende Materialien, einschließlich This compound, sind entscheidend für die Entwicklung von Biosensoren. Sie können cis-diolhaltige biologische Spezies erkennen und detektieren, wie z. B. Ribonukleinsäuren, Glykane, Glykoproteine, Bakterien, Exosomen und Tumorzellen. Diese Spezifität ist für diagnostische Zwecke und die Überwachung biologischer Prozesse von unschätzbarem Wert .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including But-1-ene-4-boronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
But-1-ene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of But-1-ene-4-boronic acid are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, But-1-ene-4-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group from But-1-ene-4-boronic acid is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in synthetic chemistry, enabling the formation of complex organic compounds . The use of But-1-ene-4-boronic acid in this reaction can lead to the synthesis of a wide range of organoboron compounds . These compounds can further participate in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of But-1-ene-4-boronic acid’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organoboron compounds, which can be used in further chemical reactions or potentially as pharmaceuticals, depending on their specific structures and properties.
Action Environment
The action of But-1-ene-4-boronic acid is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the SM coupling . Additionally, the presence of other functional groups in the reaction mixture can also influence the reaction outcome .
Biochemische Analyse
Biochemical Properties
But-1-ene-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property allows it to interact with enzymes, proteins, and other biomolecules that have hydroxyl groups in their active sites. For example, but-1-ene-4-boronic acid can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
But-1-ene-4-boronic acid influences various cellular processes by interacting with key biomolecules. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction. For instance, but-1-ene-4-boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of but-1-ene-4-boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. For example, but-1-ene-4-boronic acid can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can be reversed by hydrolysis, allowing the enzyme to regain its activity. Additionally, but-1-ene-4-boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their activity and influencing gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of but-1-ene-4-boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that but-1-ene-4-boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. Its stability and effectiveness may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of but-1-ene-4-boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, but-1-ene-4-boronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. Careful dosage optimization is essential for achieving the desired outcomes in animal studies.
Metabolic Pathways
But-1-ene-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can participate in further biochemical reactions . Additionally, but-1-ene-4-boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, but-1-ene-4-boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, but-1-ene-4-boronic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of but-1-ene-4-boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of but-1-ene-4-boronic acid within the cell. These factors play a crucial role in determining the compound’s function and effectiveness in biochemical reactions.
Eigenschaften
IUPAC Name |
but-3-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTULVNQGYJCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609980 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379669-72-4 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-1-ene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





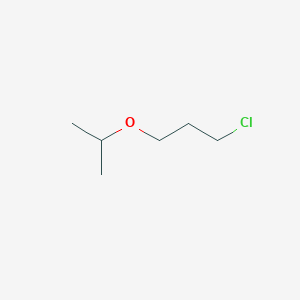
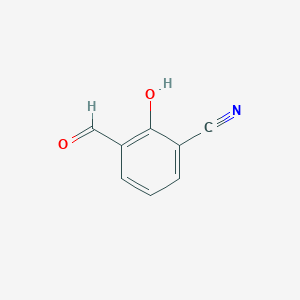
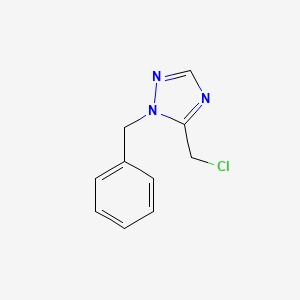
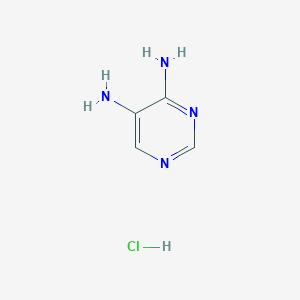
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
